REACTION_CXSMILES
|
CCN([CH:7]([CH3:9])C)C(C)C.[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]([OH:17])=O.C1C=CC2N([OH:27])N=NC=2C=1.CCN=C=NCCC[N:36]([CH3:38])C.Cl.CN([CH:43]=[O:44])C>O>[CH2:7]([O:27][C:43](=[O:44])[CH2:38][NH:36][C:15]([C:11]1[S:10][CH:14]=[CH:13][CH:12]=1)=[O:17])[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
0.472 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ethyl glycine ester hydrochloride
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)C=1SC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |